Tetradeca-1,3,5-trien-8,10-diyne-1,3-diyl diacetate
Overview
Description
Tetradeca-1,3,5-trien-8,10-diyne-1,3-diyl diacetate is a chemical compound with the molecular formula C14H16O2.2[C2H4O2] and a molecular weight of 300.30 . It is known for its unique structure, which includes multiple conjugated double and triple bonds, making it an interesting subject for chemical research and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tetradeca-1,3,5-trien-8,10-diyne-1,3-diyl diacetate typically involves the use of organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO) . The compound can be synthesized through a series of reactions starting from simpler organic molecules, involving steps such as acetylation and the formation of conjugated systems.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but it is likely that similar organic synthesis techniques are scaled up for larger production. This would involve careful control of reaction conditions to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Tetradeca-1,3,5-trien-8,10-diyne-1,3-diyl diacetate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of saturated or partially saturated derivatives.
Substitution: The acetoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of catalysts to enhance the reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or alkanes.
Scientific Research Applications
Tetradeca-1,3,5-trien-8,10-diyne-1,3-diyl diacetate has several applications in scientific research, including:
Chemistry: It is used as a model compound to study the behavior of conjugated systems and the effects of multiple bonds on chemical reactivity.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It may be used in the development of new materials with specific properties, such as polymers with enhanced strength or conductivity.
Mechanism of Action
The mechanism by which Tetradeca-1,3,5-trien-8,10-diyne-1,3-diyl diacetate exerts its effects is not fully understood. its multiple conjugated double and triple bonds suggest that it can interact with various molecular targets, potentially disrupting cellular processes or inhibiting enzyme activity. Further research is needed to elucidate the specific pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 4,6,12-Tetradecatriene-8,10-diyne-1,3-diol, diacetate
- (1E,3E,5E)-3-acetyloxytetradeca-1,3,5-trien-8,10-diynyl acetate
Uniqueness
Tetradeca-1,3,5-trien-8,10-diyne-1,3-diyl diacetate is unique due to its specific arrangement of conjugated double and triple bonds, which imparts distinct chemical and physical properties. This makes it a valuable compound for studying the effects of conjugation and for developing new materials with tailored properties.
Properties
IUPAC Name |
[(1E,3E,5E)-3-acetyloxytetradeca-1,3,5-trien-8,10-diynyl] acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20O4/c1-4-5-6-7-8-9-10-11-12-13-18(22-17(3)20)14-15-21-16(2)19/h11-15H,4-5,10H2,1-3H3/b12-11+,15-14+,18-13+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEVIMOJJRLVUND-JOUCHLKOSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC#CC#CCC=CC=C(C=COC(=O)C)OC(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC#CC#CC/C=C/C=C(\C=C\OC(=O)C)/OC(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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